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Sodium aluminosilicate - 73987-94-7

Sodium aluminosilicate

Catalog Number: EVT-3566049
CAS Number: 73987-94-7
Molecular Formula: AlNaO6Si2
Molecular Weight: 202.14 g/mol
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Product Introduction

Description
Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner.
Overview

Sodium aluminosilicate is a compound composed of sodium, aluminum, silicon, and oxygen, typically represented by the formula NaAlSiO4\text{NaAlSiO}_4. It is a member of the larger family of aluminosilicates, which are widely recognized for their structural complexity and versatility in various applications. Sodium aluminosilicate can exist in different forms, including crystalline and amorphous structures, and is often utilized in industries ranging from ceramics to environmental remediation.

Source

Sodium aluminosilicate is primarily derived from natural minerals or synthesized through various chemical processes. Natural sources include zeolites and feldspar, while synthetic methods often employ sodium silicate and aluminum hydroxide as starting materials.

Classification

Sodium aluminosilicate can be classified based on its structural characteristics:

  • Crystalline Sodium Aluminosilicate: Exhibits a well-defined lattice structure.
  • Amorphous Sodium Aluminosilicate: Lacks long-range order, often used in applications requiring high reactivity.
Synthesis Analysis

Methods

Several methods are available for synthesizing sodium aluminosilicate, each varying in complexity and intended application:

  1. Sol-Gel Method: This involves the hydrolysis of sodium silicate and aluminum salts in an aqueous solution, resulting in a gel that can be dried to form sodium aluminosilicate .
  2. Precipitation Method: In this approach, an aqueous solution of sodium silicate is mixed with aluminum sulfate under controlled pH conditions to precipitate sodium aluminosilicate .
  3. High-Temperature Polymerization: This technique involves heating a mixture of sodium silicate and aluminum hydroxide at elevated temperatures to form polycrystalline sodium aluminosilicate .

Technical Details

The synthesis conditions—such as temperature, pH, and reactant concentrations—are crucial for determining the properties of the final product. For instance, maintaining a pH between 10.8 and 11.3 during synthesis ensures optimal formation of the desired silicate structure .

Molecular Structure Analysis

Structure

The molecular structure of sodium aluminosilicate consists of tetrahedral units of silicon and aluminum surrounded by oxygen atoms. The basic building block is the tetrahedron formed by silicon or aluminum at the center with four oxygen atoms at the corners.

Data

  • Empirical Formula: NaAlSiO4\text{NaAlSiO}_4
  • Molar Mass: Approximately 144.06 g/mol
  • Crystal System: Typically exhibits a monoclinic or orthorhombic crystal system depending on the specific form.
Chemical Reactions Analysis

Reactions

Sodium aluminosilicate participates in various chemical reactions, particularly in ion-exchange processes and as a catalyst in organic synthesis. A notable reaction involves its interaction with acids:

NaAlSiO4+2H+Na++Al3++SiO2+H2O\text{NaAlSiO}_4+2H^+\rightarrow \text{Na}^++\text{Al}^{3+}+\text{SiO}_2+H_2O

This reaction illustrates how sodium aluminosilicate can release sodium ions into solution while forming silicic acid.

Technical Details

The stability of sodium aluminosilicate under varying pH levels allows it to function effectively in diverse environments, making it suitable for applications such as wastewater treatment.

Mechanism of Action

Process

The mechanism by which sodium aluminosilicate functions typically involves ion exchange and adsorption processes. In aqueous environments, it can capture heavy metals and other pollutants through its porous structure.

Data

Studies have shown that sodium aluminosilicate can significantly reduce concentrations of contaminants such as lead and cadmium from solutions, demonstrating its effectiveness as an adsorbent material.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually appears as a white powder or crystalline solid.
  • Density: Varies depending on the crystalline form but generally ranges from 2.0 to 2.5 g/cm³.
  • Solubility: Soluble in strong acids; insoluble in water.

Chemical Properties

  • pH Stability: Stable within a pH range of approximately 5 to 11.
  • Thermal Stability: Can withstand high temperatures (up to 1000°C) without significant decomposition.

Relevant analyses such as X-ray diffraction confirm the amorphous nature of certain synthesized forms, indicating their potential reactivity .

Applications

Sodium aluminosilicate has a wide range of scientific uses:

  • Environmental Remediation: Used for adsorbing heavy metals from wastewater due to its ion-exchange capabilities.
  • Construction Materials: Acts as a binder in cement and concrete formulations.
  • Ceramics Production: Utilized in producing ceramics due to its thermal stability and strength.
  • Food Industry: Employed as an anti-caking agent in powdered foods.
Synthesis and Manufacturing Techniques of Sodium Aluminosilicate

Hydrothermal and Sol-Gel Synthesis Methodologies

Hydrothermal and sol-gel techniques represent foundational approaches for synthesizing sodium aluminosilicate with controlled porosity and crystallinity. The hydrothermal method typically involves reacting aluminosilicate sources like feldspar with strong alkali solutions (e.g., NaOH, KOH) in pressurized reactors at 100–300°C for 0.8–24 hours. Under these conditions, mineral decomposition occurs, releasing soluble silicon and aluminum species that subsequently condense into aluminosilicate frameworks. A patented approach demonstrates that feldspar ore powder (-100 to -300 mesh) reacts with 30–40% NaOH solution at 200–250°C under 2–4 MPa pressure, achieving 65% silicon yield and 80% aluminum yield [1].

The sol-gel route, particularly using alkali silicate precursors, enables precise morphology control at lower temperatures. Sodium silicate solutions serve as economical silica sources compared to tetraethyl orthosilicate (TEOS). When combined with aluminum precursors (e.g., sodium aluminate, aluminum nitrate) and structure-directing agents (SDAs) like CTAC or PEG, condensation reactions form amorphous gels that crystallize upon aging or calcination. Research confirms that sodium silicate-derived sol-gels produce mesoporous structures with surface areas exceeding 1000 m²/g when templated with dual SDAs (PEG/CTAC), outperforming TEOS-based syntheses in cost-effectiveness while maintaining pore uniformity [7] [9].

Table 1: Comparative Parameters for Hydrothermal vs. Sol-Gel Synthesis

ParameterHydrothermal MethodSol-Gel Method
Temperature Range100–300°C25–80°C
Pressure Requirement0.1–6 MPaAmbient
Reaction Time0.8–24 hours4–48 hours
Typical SDAs UsedNoneCTAB, PEG, CTAC
Surface Area (m²/g)50–100525–1122
Key PrecursorsFeldspar, NaOHSodium silicate, NaAlO₂

Low-Temperature Fabrication for Energy-Efficient Production

Low-temperature synthesis (<100°C) reduces energy consumption by 30–50% compared to conventional high-temperature calcination (1300–1600°C), aligning with industrial sustainability goals. Fly ash (FA) conversion exemplifies this strategy: under atmospheric pressure, FA reacts with 4 mol/L NaOH at 80°C for 21 hours, transforming amorphous aluminosilicate phases into crystalline hydrated sodium aluminosilicate with sodalite or zeolite P structures. This process yields materials with surface areas of 60.54 m²/g, suitable for adsorption applications. The alkali concentration critically determines phase selection: ≤2 mol/L NaOH favors zeolite P, while ≥4 mol/L promotes sodalite formation [8].

Municipal solid waste incineration bottom ash (MSWI-BA) provides another silica/alumina source for low-temperature activation. Acid pretreatment (e.g., H₂SO₄) removes carbonate impurities, enabling subsequent extraction of soluble silicates at 90°C. This approach achieves 70–80% silica dissolution efficiency and synthesizes mesoporous silica with surface areas up to 419 m²/g, demonstrating the viability of waste valorization [6]. Similarly, coal combustion ashes undergo alkaline dissolution at 50–90°C to form geopolymer-like sodium aluminosilicates, avoiding energy-intensive metakaolin processing [4].

Co-Precipitation and Polymerization Approaches

Co-precipitation techniques enable rapid, single-step synthesis by mixing soluble silicate and aluminate precursors under controlled pH. Sodium silicate solutions (Na₂SiO₃) and sodium aluminate (NaAlO₂) combine in alkaline media (pH 10–12), triggering instantaneous polymerization of SiO₄ and AlO₄ tetrahedra. The stoichiometric Si/Al ratio (typically 1:1 to 2:1) governs framework charge density and cation-exchange capacity. For instance, adding sodium silicate to acid-dissolved feldspar hydrolysate precipitates amorphous sodium aluminosilicate with 95 whiteness, meeting paint additive specifications [1].

Acid-assisted polymerization modifies this process: silicic acid (generated via ion exchange of sodium silicate) reacts with aluminum salts under mildly acidic conditions (pH 5–6), followed by basification to pH 10.5 with NH₄OH. This yields colloidal aluminosilicate particles that crystallize upon aging. Polymerization kinetics are highly pH-dependent:

  • pH < 7: Slow condensation forms dense particles
  • pH 10–11: Rapid nucleation generates mesoporous frameworks [7]

Table 2: Phase Control in Sodium Aluminosilicate Synthesis

Synthesis ParameterLow Value/ConcentrationHigh Value/ConcentrationResulting Phase
NaOH Concentration1–2 mol/L4–6 mol/LZeolite P → Sodalite
Temperature70–80°C90–100°CAmorphous → Crystalline
Reaction Time12 hours21–24 hoursPartial → Complete
Si/Al Ratio5:11:1Silica-rich → Al-rich

Industrial-Scale Synthesis Challenges and Optimization Strategies

Scaling sodium aluminosilicate production faces four primary challenges: raw material inconsistency, energy intensity, pore stability, and environmental compliance. Feldspar and fly ash exhibit compositional variability (e.g., 41.31% Al₂O₃ vs. 34.30% SiO₂ in FA [8]), necessitating feedstock preprocessing like milling (-100 mesh) or acid washing to remove carbonates/iron oxides. Energy consumption remains critical, as traditional fusion methods require 1300–1600°C, accounting for 40–60% of production costs. Adoption of low-temperature hydrothermal reactors (<250°C) or atmospheric sol-gel systems can reduce energy use by 30% [6] [1].

Process optimization mitigates structural instability during calcination. Dealumination and pore collapse occur above 550°C due to steam generation from surfactant combustion. Strategies include:

  • Post-synthesis alumination: Grafting aluminum onto pre-formed siliceous MCM-41 preserves mesoporosity at Si/Al ratios ≤5 [9]
  • Non-ionic templates: PEG decomposes at lower temperatures than CTAB, reducing framework damage
  • Staged calcination: Gradual heating (2°C/min) under inert atmosphere minimizes thermal stress

Supply chain volatility further complicates production, with alumina prices fluctuating by 15–20% quarterly. North American manufacturers address this by diversifying silica sources:

  • Agricultural wastes: Rice husk ash, bagasse
  • Industrial byproducts: MSWI bottom ash, coal fly ash
  • Mineral alternatives: Kaolin, volcanic tuff [6] [8] [10]

Market dynamics underscore these challenges: Sodium aluminosilicate prices in North America declined by 4–6% in Q4 2024 due to construction sector slowdowns, yet demand growth is projected at 4.5% CAGR through 2030, driven by food processing and wastewater treatment applications. Production innovations must thus balance cost containment with capacity expansion [5] [10].

Properties

CAS Number

73987-94-7

Product Name

Sodium aluminosilicate

IUPAC Name

aluminum;sodium;dioxido(oxo)silane

Molecular Formula

AlNaO6Si2

Molecular Weight

202.14 g/mol

InChI

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2

InChI Key

URGAHOPLAPQHLN-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

Solubility

Insoluble (NTP, 1992)
INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

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